molecular formula C18H15N3O2S B2880423 N'-(benzenesulfonyl)-N-pyridin-2-ylbenzenecarboximidamide CAS No. 41274-23-1

N'-(benzenesulfonyl)-N-pyridin-2-ylbenzenecarboximidamide

Cat. No. B2880423
CAS RN: 41274-23-1
M. Wt: 337.4
InChI Key: ZNYUPEQXQIKTKE-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .


Synthesis Analysis

The synthesis of benzenesulfonyl derivatives involves the reaction of benzenesulfonyl chloride with amines . A study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .


Molecular Structure Analysis

The molecular structure of benzenesulfonyl derivatives can be analyzed using techniques such as X-ray diffraction . A study synthesized a novel 1-benzhydryl piperazine derivative by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .


Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .


Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a colorless viscous oil . It dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .

Scientific Research Applications

Antibacterial Activity

The benzenesulfonyl moiety has been evaluated for its potential in combating bacterial resistance. Derivatives of this compound, particularly those with a heterocyclic structure, have shown bactericidal activity against strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). These compounds disrupt membrane architecture and increase reactive oxygen species (ROS) in treated strains, representing promising structures for new classes of antimicrobials .

Organic Synthesis

The pyridin-2-yl group is instrumental in organic synthesis, especially in transition metal-free reactions. It’s used in the synthesis of β-(pyridin-2-yl)-methyl ketones through a 2-pyridinylmethyl borrowing strategy. This method provides an efficient, environmentally benign access to alkylation products with broad functional group tolerance and excellent yields .

Catalysis

In catalysis, the pyridin-2-yl moiety plays a crucial role in the methoxycarbonylation of alkenes. Palladium complexes with hemilabile ligands that include the pyridyl nitrogen atom have been studied for their role in olefin alkoxycarbonylation reactions. These complexes facilitate the formation of active palladium hydride complexes, which are essential in the carbonylation process .

Chemical Kinetics

The compound’s sulfonyl group has been studied in the context of nucleophilic substitution reactions at tetracoordinate sulfur. Research into the kinetics and mechanisms of these reactions provides valuable insights into the reactivity of sulfonyl chlorides and the factors influencing substitution rates .

Sulfenylation Chemistry

N-sulfonyl protected heterocycles, such as azaindoles, undergo regioselective sulfenylation. This process is significant in the synthesis of sulfur-containing organic molecules, which are important in pharmaceuticals and agrochemicals. The compound’s sulfonyl group aids in the selective activation and functionalization of carbon-hydrogen (C–H) bonds .

Stem Cell Research

Although not directly related to the compound , the SR designation is commonly associated with serum replacement products like KnockOut™ Serum Replacement. These are used in stem cell research for the serum-free culture of embryonic and induced pluripotent stem cells. Such serum replacements are crucial for maintaining cells in an undifferentiated state during research .

Safety and Hazards

Benzenesulfonyl chloride is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N'-(benzenesulfonyl)-N-pyridin-2-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-24(23,16-11-5-2-6-12-16)21-18(15-9-3-1-4-10-15)20-17-13-7-8-14-19-17/h1-14H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYUPEQXQIKTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(benzenesulfonyl)-N-pyridin-2-ylbenzenecarboximidamide

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